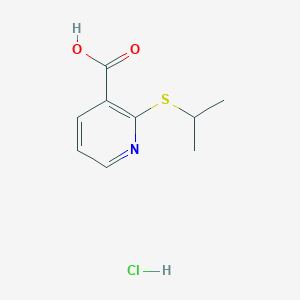![molecular formula C11H9FN2O B1438138 [2-(4-Fluorophenyl)pyrimidin-5-yl]methanol CAS No. 960198-65-6](/img/structure/B1438138.png)
[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol
Descripción general
Descripción
“[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol” is a chemical compound with the molecular formula C11H9FN2O. It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules . The compound has a fluorophenyl group attached to the pyrimidine ring, which could potentially influence its chemical and biological properties .
Molecular Structure Analysis
The molecular structure of “[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol” consists of a pyrimidine ring attached to a fluorophenyl group and a methanol group . The presence of these functional groups could potentially influence the compound’s reactivity and interactions with other molecules .
Aplicaciones Científicas De Investigación
Crystal Structure and Chemistry
- The compound is studied for its crystal structure, as seen in the case of similar pyrimidine fungicides. The structure is examined for aspects like dihedral angles between different rings and hydrogen bonding patterns, contributing to understanding the compound's physical and chemical properties (Kang, Kim, Park, & Kim, 2015).
Formulation Development for Clinical Studies
- Research includes development of suitable formulations for clinical studies, especially for poorly water-soluble compounds. This involves exploring various nonaqueous solution formulations to prevent or delay precipitation, which is vital for achieving desired blood levels in toxicological and clinical evaluations (Burton et al., 2012).
Theoretical and Computational Studies
- Theoretical studies using density functional theory (DFT) are conducted to understand the molecular structure and active sites. This includes IR and normal mode analysis, providing insights into the compound's electronic structure and reactivity (Trivedi, 2017).
Dissociation Constants and Thermodynamics
- Research involves determining dissociation constants and thermodynamic parameters of the compound in various solvent systems. This helps in understanding its stability and behavior in different environments, which is crucial for pharmaceutical applications (Bhesaniya & Baluja, 2014).
Synthesis for Imaging Applications
- The compound's derivatives are synthesized for potential use in imaging, like PET scans in Parkinson's disease research. This involves complex synthetic pathways to achieve high purity and specific activity, indicating its utility in diagnostic applications (Wang, Gao, Xu, & Zheng, 2017).
Novel Compounds Synthesis
- Research includes the synthesis of novel compounds, like chromone–pyrimidine hybrids, using this compound as a base. This contributes to the development of new pharmaceuticals with potential therapeutic applications (Sambaiah et al., 2017).
Safety And Hazards
Direcciones Futuras
The future research directions for “[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol” could potentially involve further exploration of its synthesis methods, chemical reactivity, and biological activities. Given its structural features, it could potentially serve as a useful scaffold for the development of new pharmaceuticals or agrochemicals .
Propiedades
IUPAC Name |
[2-(4-fluorophenyl)pyrimidin-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-10-3-1-9(2-4-10)11-13-5-8(7-15)6-14-11/h1-6,15H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIBAMPCOZSGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate](/img/structure/B1438055.png)
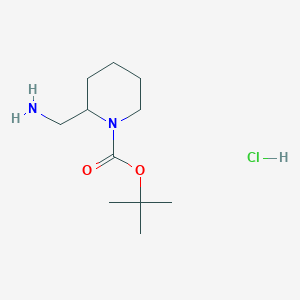
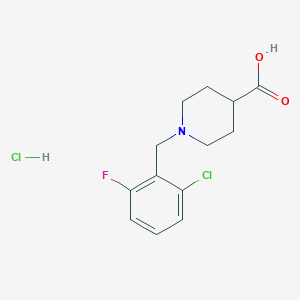
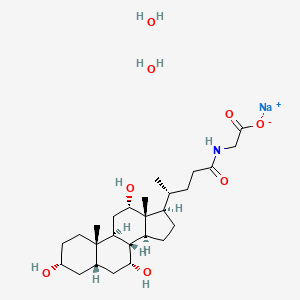
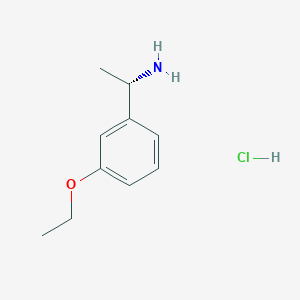

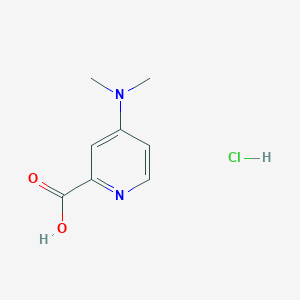

![tert-Butyl [3-(dimethylamino)propyl]carbamate](/img/structure/B1438066.png)
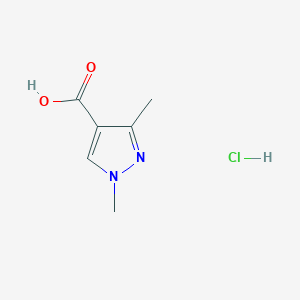
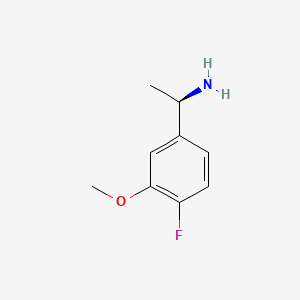
![2-[(2-Fluorophenyl)methoxy]phenol](/img/structure/B1438070.png)
![3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B1438073.png)
